2-(4-Fluorophenyl)-2-oxoacetyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-oxoacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFO2/c9-8(12)7(11)5-1-3-6(10)4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYJUNJPVOPIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456156 | |
| Record name | (4-Fluorophenyl)(oxo)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105457-90-7 | |
| Record name | (4-Fluorophenyl)(oxo)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Fluorophenyl 2 Oxoacetyl Chloride and Analogues
Direct Synthesis Approaches
Direct synthesis approaches are among the most common and straightforward methods for preparing acyl chlorides. These typically involve the activation of a corresponding carboxylic acid.
The most conventional method for synthesizing 2-(4-fluorophenyl)-2-oxoacetyl chloride is the direct conversion of its parent carboxylic acid, 2-(4-fluorophenyl)-2-oxoacetic acid. bldpharm.com This transformation is typically accomplished using standard chlorinating agents such as oxalyl chloride or thionyl chloride. wikipedia.org
Using Thionyl Chloride (SOCl₂): Carboxylic acids react with thionyl chloride to produce the desired acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. wikipedia.org The reaction can be catalyzed by a few drops of dimethylformamide (DMF). researchgate.net The general mechanism involves the carboxylic acid's oxygen attacking the electrophilic sulfur atom of thionyl chloride. youtube.com This is a widely used industrial and laboratory method. For instance, α-chlorophenylacetyl chloride can be synthesized by reacting α-chlorophenylacetic acid with thionyl chloride in a solvent like toluene, followed by heating. google.com
Using Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for this conversion, often preferred for its milder reaction conditions and selectivity. wikipedia.org The reaction is also typically catalyzed by DMF. nih.gov The catalyst first reacts with oxalyl chloride to form an electrophilic Vilsmeier reagent, which is then attacked by the carboxylic acid. wikipedia.org This method is particularly useful for preparing unstable acyl chlorides under solvent-free conditions at room temperature, often achieving high conversion in minutes. nih.gov
Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acid Conversion
| Reagent | Formula | Typical Conditions | Byproducts | Notes |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Reflux, often with DMF catalyst | SO₂(g), HCl(g) | Common, cost-effective; byproducts are gaseous. wikipedia.orgresearchgate.net |
| Oxalyl Chloride | (COCl)₂ | Room temp to reflux, DMF catalyst | CO₂(g), CO(g), HCl(g) | Milder, more selective; byproducts are gaseous. wikipedia.orgnih.gov |
| Phosphorus Pentachloride | PCl₅ | Anhydrous conditions | POCl₃, HCl | Stronger reagent, liquid byproduct requires separation. youtube.com |
Glyoxylation reactions provide a route to α-ketoacyl chloride analogues, particularly in heterocyclic systems like indoles. A prominent example is the reaction of an indole (B1671886) with oxalyl chloride, which results in the formation of an indole-3-glyoxylyl chloride intermediate in situ. nih.govacs.org This electrophilic intermediate is not typically isolated but is immediately reacted with a nucleophile, such as an amine or another indole molecule, to synthesize more complex structures like bis(indolyl)glyoxylamides. nih.gov This reaction demonstrates the utility of oxalyl chloride in introducing a glyoxylyl moiety (a two-carbon keto-acyl group) onto a nucleophilic substrate, creating analogues of 2-oxoacetyl chlorides.
Table 2: Example of In Situ Glyoxylation of Indole
| Reactant 1 | Reactant 2 | Intermediate Formed | Subsequent Reaction | Final Product Class |
|---|
Precursor-Based Synthetic Routes
An alternative to direct chlorination involves building the aryl-glyoxylyl structure from different precursors, such as organoboron compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.gov A relevant application is the coupling of an acyl chloride with a boronic acid or its ester derivative. nsf.gov
This strategy could theoretically be applied to synthesize this compound by coupling a suitable boronic acid precursor with a generic oxoacetyl chloride synthon, or more practically, by coupling 4-fluorophenylboronic acid with an appropriate acyl chloride. A recently developed method involves the mechanochemical (solvent-free) Suzuki-Miyaura cross-coupling of aryl boronic acids with acyl chlorides, which proceeds with high chemoselectivity and is tolerant of various functional groups, including fluorinated ones. nsf.gov The synthesis of the necessary aryl boronic acid precursors themselves can be achieved from aryl chlorides via palladium-catalyzed borylation. nih.govorganic-chemistry.org
Table 3: Key Steps in a Precursor-Based Suzuki-Miyaura Approach
| Step | Reaction Type | Reactants | Catalyst/Reagents | Product Type |
|---|---|---|---|---|
| 1 | Borylation | Aryl Halide (e.g., 4-Fluorochlorobenzene) | Diboron reagent (e.g., B₂pin₂), Palladium catalyst | Aryl Boronic Acid/Ester nih.govnih.gov |
Emerging and Advanced Synthetic Strategies
Modern organic synthesis focuses on developing more efficient, safer, and environmentally benign methodologies. For the synthesis of acyl chlorides, these include continuous-flow processes and mechanochemistry.
Continuous-Flow Synthesis: The synthesis of highly reactive and unstable compounds like acyl chlorides can be significantly improved using microreactor technology. A continuous-flow system allows for the rapid and safe production of acyl chlorides, including those derived from oxalyl chloride and a carboxylic acid. nih.gov This method offers precise control over reaction parameters (temperature, time), enhanced safety by minimizing the volume of reactive material at any given moment, and the potential for on-demand synthesis. nih.gov
Mechanochemical Synthesis: As mentioned, mechanochemical methods, which involve reactions in the solid state via ball milling, are emerging as a green alternative to traditional solvent-based synthesis. nsf.gov The development of a solvent-free mechanochemical approach for the coupling of acyl chlorides and boronic acids highlights a significant advancement in ketone synthesis that could be adapted for producing aryl glyoxylic acid derivatives. nsf.gov
Reactivity and Mechanistic Investigations
Electrophilic Nature and Acylium Ion Formation
The 2-(4-fluorophenyl)-2-oxoacetyl chloride molecule possesses significant electrophilic character. The electron-withdrawing effects of the fluorine atom on the phenyl ring and the adjacent carbonyl group enhance the partial positive charge on the acyl chloride's carbonyl carbon. This inherent electrophilicity makes it highly susceptible to attack by nucleophiles.
In the presence of a Lewis acid, such as aluminum chloride (AlCl₃), this compound can form a highly reactive electrophile known as an acylium ion. cureffi.orgtutorchase.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the carbon-chlorine bond. tutorchase.com This process results in the formation of a resonance-stabilized acylium ion, which is a potent electrophile for subsequent reactions, most notably Friedel-Crafts acylation. cureffi.orgtutorchase.comleah4sci.com The stability of the acylium ion is a key factor in driving these reactions forward.
Nucleophilic Acyl Substitution Reactions
The most common reactions involving this compound are nucleophilic acyl substitutions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion—a good leaving group—to yield the substituted product. masterorganicchemistry.comyoutube.comlibretexts.org The high reactivity of the acyl chloride group allows these reactions to proceed readily, often at room temperature. fishersci.it
| Reactant | Nucleophile (Nu-H) | Product | Byproduct |
|---|---|---|---|
| This compound | Amine (R-NH₂) | Amide | HCl |
| This compound | Alcohol (R-OH) | Ester | HCl |
| This compound | Water (H₂O) | Carboxylic Acid | HCl |
Amidation Reactions with Amines
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. fishersci.itcommonorganicchemistry.com This reaction, often referred to as the Schotten-Baumann reaction, typically proceeds rapidly in aprotic solvents and in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. fishersci.itnih.gov The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride. fishersci.it
Esterification with Alcohols
The reaction of this compound with alcohols yields esters. commonorganicchemistry.comyoutube.com This esterification process is generally vigorous, and like amidation, it produces steamy fumes of hydrochloric acid. physicsandmathstutor.com The reaction can be carried out by simply mixing the acyl chloride with the alcohol; however, it is often performed in the presence of a base to scavenge the HCl produced. youtube.comiiste.org The high reactivity of the acyl chloride allows for the esterification of a wide range of primary, secondary, and even tertiary alcohols under mild conditions. nih.gov
Hydrolysis Pathways to Carboxylic Acids
In the presence of water, this compound undergoes hydrolysis to form 2-(4-fluorophenyl)-2-oxoacetic acid. pressbooks.pub This reaction is typically vigorous and occurs readily at room temperature without the need for a catalyst. physicsandmathstutor.compressbooks.pub The mechanism involves the nucleophilic attack of a water molecule on the acyl chloride's carbonyl carbon, followed by the elimination of a chloride ion. youtube.comyoutube.com Due to the high reactivity of acyl chlorides towards water, they must be handled and stored under anhydrous (dry) conditions to prevent unwanted hydrolysis. pressbooks.pub
Friedel-Crafts Acylation Reactions
This compound is an effective reagent for Friedel-Crafts acylation reactions, which introduce an acyl group onto an aromatic ring. organic-chemistry.orglibretexts.org This electrophilic aromatic substitution reaction allows for the synthesis of aryl ketones. tutorchase.comorganic-chemistry.org A key advantage of Friedel-Crafts acylation over alkylation is that the product is a deactivated ketone, which prevents further substitution reactions on the same aromatic ring. organic-chemistry.org The reaction typically requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride. organic-chemistry.orgudel.edu
Mechanism of Electrophilic Aromatic Substitution via Acylium Ion Intermediates
The mechanism of the Friedel-Crafts acylation begins with the reaction between this compound and a Lewis acid catalyst, like AlCl₃, to generate a highly electrophilic acylium ion. cureffi.orgtutorchase.comleah4sci.com This acylium ion then acts as the electrophile in the subsequent attack on an electron-rich aromatic ring. cureffi.orgtutorchase.commasterorganicchemistry.com
The key steps of the mechanism are:
Scope and Limitations in Aromatic Functionalization, including Deactivating Groups and Polyacylation Prevention
The primary application of this compound in aromatic functionalization is through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution introduces the 2-(4-fluorophenyl)-2-oxoacetyl moiety to an aromatic substrate. organic-chemistry.org A key advantage of this method is the inherent prevention of polyacylation. organic-chemistry.org The product of the reaction, an aryl ketone, is less reactive than the starting aromatic compound because the newly introduced acyl group deactivates the ring towards further electrophilic attack. organic-chemistry.org Consequently, the reaction typically stops cleanly after a single addition. organic-chemistry.org
The scope of the reaction is, however, significantly influenced by the nature of the aromatic substrate. The presence of deactivating groups on the substrate can hinder or prevent the reaction. Halogens, such as the fluorine atom on the reagent itself, are generally considered deactivating in electrophilic aromatic substitution. masterorganicchemistry.com More potently, pi-acceptor groups like carbonyls and nitro groups are strongly deactivating. masterorganicchemistry.com Therefore, for a successful Friedel-Crafts acylation using this compound, the aromatic substrate must typically possess activating or, at most, weakly deactivating groups.
| Substituent on Aromatic Substrate | Reactivity in Friedel-Crafts Acylation | Likelihood of Reaction |
| Activating Groups (-OH, -OR, -NH₂, -R) | High | High |
| Weakly Deactivating Groups (-F, -Cl, -Br) | Moderate | Possible, may require harsher conditions |
| Strongly Deactivating Groups (-NO₂, -CN, -SO₃H, -C=O) | Very Low | Unlikely to proceed |
Reactions with Carbon-Based Nucleophiles and Active Methylene (B1212753) Compounds
The acyl chloride functional group in this compound is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a variety of carbon-based nucleophiles. Reactions with active methylene compounds, such as dialkyl malonates or ethyl acetoacetate, are particularly useful for carbon-carbon bond formation.
In a typical reaction, the active methylene compound is first deprotonated with a suitable base to form a stabilized enolate anion. This potent carbon nucleophile then attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, displacing the chloride leaving group and forming a new C-C bond. The resulting product is a β-dicarbonyl or related compound, which is a versatile intermediate for further synthetic transformations. The high reactivity of the acyl chloride generally ensures that these reactions proceed efficiently under mild conditions.
| Carbon-Based Nucleophile | Product Class |
| Enolates of Malonic Esters | 3-Alkyl-3-(4-fluorophenyl)-2,4-dioxoalkanoates |
| Enolates of Acetoacetic Esters | 2-Acetyl-3-(4-fluorophenyl)-3-oxopropanoates |
| Grignard Reagents (R-MgX) | Tertiary alcohols (after reaction with both carbonyls) or ketones |
| Organolithium Reagents (R-Li) | Tertiary alcohols (after reaction with both carbonyls) or ketones |
Cyclization Reactions and Heterocycle Formation
This compound serves as a valuable precursor for the synthesis of various heterocyclic structures. Its ability to react with bifunctional nucleophiles allows for tandem acylation-cyclization sequences. When a substrate contains two nucleophilic sites, such as in 2-aminophenols, 1,2-phenylenediamines, or 2-aminothiophenols, the initial reaction is typically an acylation at the more nucleophilic site (e.g., the amino group).
The resulting intermediate contains both the newly formed amide and the second nucleophilic group (e.g., -OH, -NH₂, -SH). This sets the stage for a subsequent intramolecular cyclization, where the second nucleophile attacks one of the carbonyl carbons of the appended side chain. This strategy provides a direct route to important heterocyclic cores, such as benzoxazinones, quinoxalinones, or benzothiazinones. The specific outcome depends on the nature of the bifunctional starting material and the reaction conditions, which can be tuned to favor cyclization at either the ketone or the amide carbonyl. Such cyclization reactions are foundational in medicinal chemistry for creating diverse molecular scaffolds. nih.gov
| Bifunctional Nucleophile | Potential Intermediate | Resulting Heterocyclic Core |
| 2-Aminophenol | N-(2-hydroxyphenyl)-2-(4-fluorophenyl)-2-oxoacetamide | Benzoxazinone derivative |
| 1,2-Phenylenediamine | N-(2-aminophenyl)-2-(4-fluorophenyl)-2-oxoacetamide | Quinoxalinone derivative |
| 2-Aminothiophenol | N-(2-mercaptophenyl)-2-(4-fluorophenyl)-2-oxoacetamide | Benzothiazinone derivative |
Metal-Catalyzed Transformations and Cross-Coupling Strategies
While the acyl chloride group is the most reactive site, the 4-fluorophenyl moiety opens the possibility for metal-catalyzed cross-coupling reactions, although this is challenging. The high reactivity of the acyl chloride functional group makes it incompatible with many standard cross-coupling conditions, as it would likely react with the organometallic reagents used (e.g., organoboranes or organostannanes).
A viable strategy would involve the initial conversion of the acyl chloride to a more stable functional group (e.g., an ester or amide) that can tolerate the conditions of a subsequent cross-coupling reaction. The C-F bond itself can participate in certain palladium- or nickel-catalyzed cross-coupling reactions, though activation of aryl fluorides is significantly more challenging than for other aryl halides and often requires specialized ligands and harsh reaction conditions.
Alternatively, if the aromatic ring were substituted with a more reactive halide (e.g., bromine or iodine), cross-coupling reactions such as Suzuki, Stille, or Heck could be employed to form new carbon-carbon or carbon-heteroatom bonds. nih.govcuny.edu This would require a derivative of the title compound, but it highlights the potential for using the core structure as a scaffold for diversification through modern catalytic methods. The primary challenge remains the chemoselective functionalization of the aryl halide in the presence of the reactive diketo-acyl chloride side chain.
| Cross-Coupling Reaction | Required Partner | Catalyst System (Typical) | Key Challenge with this Substrate |
| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | Acyl chloride reactivity; difficult C-F activation |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(0) complex | Acyl chloride reactivity; toxicity of tin reagents |
| Heck Coupling | Alkene | Pd(0)/Pd(II) + Base | Acyl chloride reactivity; regioselectivity issues |
| Buchwald-Hartwig Amination | Amine | Pd(0) complex + Ligand + Base | Acyl chloride reactivity with amine nucleophile |
Applications in Advanced Organic Synthesis
Role as a Key Building Block in Complex Molecular Architectures
The utility of 2-(4-Fluorophenyl)-2-oxoacetyl chloride in organic synthesis stems from its function as a potent electrophilic building block. The acid chloride group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles including alcohols, amines, and carbanions, enabling the introduction of the (4-fluorophenyl)glyoxyloyl moiety into a substrate. The adjacent ketone functionality can then undergo subsequent reactions, such as condensation, reduction, or addition, providing a pathway for further molecular elaboration and cyclization.
This sequential reactivity is the cornerstone of its application in constructing complex molecules. It allows for a stepwise and controlled assembly of molecular architecture, where the initial acylation is followed by a secondary transformation involving the ketone. This strategy is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the presence of a 4-fluorophenyl group can enhance biological activity or modify material properties.
Construction of Heterocyclic Systems
The compound is particularly significant in heterocyclic chemistry, where its 1,2-dicarbonyl-like structure serves as a key synthon for the formation of various five- and six-membered rings. Its ability to react with dinucleophilic species leads directly to the formation of diverse and highly functionalized heterocyclic scaffolds.
The synthesis of pyrazole (B372694) and pyrazoline rings often utilizes the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.gov While this compound is a 1,2-dicarbonyl precursor, it can be readily transformed or used in multi-step reactions to generate the necessary framework for pyrazole synthesis. A common strategy involves reacting the acetyl chloride with a carbon nucleophile to first form a 1,3-diketone, which is then cyclized with hydrazine. organic-chemistry.org
Alternatively, the α-keto-acyl chloride can react directly with substituted hydrazines in a cyclocondensation reaction. This process involves the initial formation of a hydrazone at one carbonyl position, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.comnih.gov The choice of substituted hydrazine allows for the introduction of various functional groups at the N1 position of the pyrazole ring. Pyrazolines, the partially saturated analogs, can be obtained as intermediates or as final products under controlled reaction conditions. nih.govnih.gov
Table 1: Synthesis of Pyrazole Derivatives
| Reactant 1 | Reactant 2 | Heterocyclic Product |
| 1-(4-Fluorophenyl)propane-1,2-dione (derived from the title compound) | Hydrazine Hydrate | 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole |
| 1-(4-Fluorophenyl)propane-1,2-dione | Phenylhydrazine | 3-(4-Fluorophenyl)-4-methyl-1-phenyl-1H-pyrazole |
| Chalcone derivative (formed using the 4-fluorophenyl keto group) | Hydrazine | 3-(4-Fluorophenyl)-5-aryl-pyrazoline |
Indole (B1671886) and its derivatives are fundamental scaffolds in numerous biologically active compounds. nih.gov this compound serves as a valuable reagent for the derivatization of the indole nucleus. The highly electrophilic acid chloride can acylate the indole ring, typically at the electron-rich C3 position or the N1 position, depending on the reaction conditions and substitution pattern of the indole.
This acylation introduces the 2-(4-fluorophenyl)-2-oxoacetyl group onto the indole scaffold. The newly introduced ketone functionality can then serve as a handle for further synthetic manipulations. For instance, it can be a site for subsequent cyclization reactions to form more complex, fused heterocyclic systems, such as pyrazolinyl-indole derivatives, or other polycyclic indole alkaloids. mdpi.com This approach provides a direct route to novel and complex indole derivatives for medicinal chemistry research. openmedicinalchemistryjournal.com
The generation of imidazole (B134444) and thiazole (B1198619) rings can be efficiently achieved using this compound as a precursor to the required 1,2-dicarbonyl or α-haloketone species.
For thiazole synthesis, a common route is the Hantzsch reaction, which involves the condensation of an α-haloketone and a thioamide. nih.gov The title compound can be converted into an α-halo-α-ketoester or α-dihaloketone, which then reacts with various thioamides to yield 2,4-disubstituted thiazoles. The 4-fluorophenyl group would reside at position 4 of the resulting thiazole ring. nih.gov
For imidazole synthesis, the 1,2-dicarbonyl moiety is key. In the Radziszewski synthesis, a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849) condense to form the imidazole ring. Derivatives of this compound, such as (4-fluorophenyl)glyoxal, can be employed in this reaction to produce 2,4(5)-disubstituted imidazoles.
Table 2: Generation of Thiazole and Imidazole Frameworks
| Target Heterocycle | Key Intermediate Derived from Title Compound | Co-reactant | Synthetic Method |
| Thiazole | 2-Bromo-1-(4-fluorophenyl)ethane-1,2-dione | Thioamide | Hantzsch Synthesis |
| Imidazole | (4-Fluorophenyl)glyoxal | Aldehyde, Ammonia | Radziszewski Synthesis |
Quinazolines are another class of nitrogen-containing heterocycles with significant pharmacological importance. mdpi.comfrontiersin.org Their synthesis can be accomplished through various methods, often starting from anthranilic acid or its derivatives. This compound can be used as an acylating agent in these syntheses.
In a typical pathway, the reagent reacts with anthranilic acid or 2-aminobenzamide. The amino group acts as a nucleophile, attacking the acid chloride to form an N-acylated intermediate. This intermediate can then undergo an intramolecular cyclization reaction. The ketone carbonyl is attacked by the nitrogen of the amide (formed from the original carboxylic acid), or a similar nucleophilic group, leading to the formation of the quinazoline (B50416) ring system after dehydration. semanticscholar.org This method allows for the synthesis of 2-substituted quinazolines where the substituent is derived from the acyl chloride.
The assembly of oxazole (B20620) scaffolds can be achieved via the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones. This compound is an ideal reagent for the acylation step. It can react with an α-amino ketone to form the requisite N-acyl intermediate. Subsequent treatment with a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, promotes the cyclization to form a 2,5-disubstituted oxazole. researchgate.netekb.eg
The synthesis of triazine rings from 1,2-dicarbonyl compounds is also a well-established method. The diketone moiety, derived from this compound, can react with compounds containing adjacent nitrogen atoms, such as amidines or guanidines. For example, condensation with benzamidine (B55565) would lead to the formation of a 1,2,4-triazine (B1199460) ring, providing a direct route to this important class of nitrogen-rich heterocycles.
Precursors for Biologically Active Molecules and Ligands
This compound is a valuable reagent in medicinal chemistry, serving as a key building block for the synthesis of a variety of biologically active molecules and ligands. Its utility stems from the presence of two reactive centers: the highly electrophilic acyl chloride and the keto-carbonyl group, combined with the 4-fluorophenyl moiety. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final molecule, making it a desirable feature in drug design.
The primary reaction involving this compound is nucleophilic acyl substitution, where the chloride is displaced by nucleophiles such as amines or alcohols to form amides and esters, respectively. This reaction provides a straightforward method for incorporating the 4-fluorophenylglyoxyl scaffold into more complex molecular architectures.
A notable application of this compound is in the synthesis of heterocyclic systems, which are core structures in many pharmaceuticals. Research has demonstrated its use in constructing five-membered heterocycles like 1,2,4-oxadiazoles. These compounds are recognized for a wide spectrum of biological activities.
Detailed Research Findings: Synthesis of 1,2,4-Oxadiazole (B8745197) Derivatives
A specific application of this compound is in the synthesis of 1,2,4-oxadiazole derivatives, a class of compounds investigated for various therapeutic and agrochemical activities. For instance, it has been used as a precursor for nematicidal agents. The synthesis of 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (B1586099) highlights a common synthetic strategy. researchgate.net
The general synthesis pathway involves the reaction of an amidoxime (B1450833) with an acyl chloride. In this case, 4-fluorobenzamidoxime (B1310816) is acylated with chloroacetyl chloride. However, an analogous and common route for building 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of a substituted amidoxime with an acyl chloride, followed by cyclization. nih.govnih.gov By reacting N-hydroxy-4-fluorobenzenecarboximidamide (4-fluorobenzamidoxime) with a suitable acyl chloride, an O-acyl intermediate is formed, which then undergoes dehydrative cyclization to yield the 1,2,4-oxadiazole ring.
In a related synthesis, 3-aryl-5-chloromethyl-1,2,4-oxadiazoles are prepared by reacting the corresponding aryl amidoxime with chloroacetyl chloride. chemicalbook.com Applying this logic, this compound can be reacted with various amidoximes to generate a library of 1,2,4-oxadiazole derivatives with the 4-fluorophenyl-keto moiety at the 5-position, although specific examples are not prevalent in the literature. The synthesis of compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), which showed significant nematicidal activity, demonstrates the successful incorporation of the 4-fluorophenyl group into a bioactive heterocyclic scaffold. researchgate.net
The table below summarizes the key reactants and the resulting bioactive product class.
| Reactant 1 | Reactant 2 | Product Class | Biological Activity |
| Substituted Amidoxime | This compound | 3-Substituted-5-(2-(4-fluorophenyl)-2-oxoethyl)-1,2,4-oxadiazoles | Potential therapeutic agents |
| 4-Fluorobenzamidoxime | Chloroacetyl chloride | 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Nematicidal |
Contributions to Total Synthesis Efforts
There is currently no significant information available in peer-reviewed scientific literature detailing the specific application of this compound as a key building block in the total synthesis of complex natural products.
Stereoselective Synthesis Applications
Detailed examples of the application of this compound in stereoselective synthesis, such as asymmetric reductions of its keto group or its use as a chiral derivatizing agent, are not extensively documented in current scientific literature. While methods for asymmetric reactions on α-keto acyl chlorides exist in principle, specific applications involving this particular fluorinated compound are not readily found. acs.orgacs.org
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(4-Fluorophenyl)-2-oxoacetyl chloride, both ¹H and ¹³C NMR are instrumental in confirming its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit signals corresponding to the aromatic protons of the 4-fluorophenyl group. Due to the electron-withdrawing nature of the fluorine atom and the oxoacetyl chloride moiety, these protons are expected to be deshielded and resonate in the downfield region of the spectrum.
The protons on the aromatic ring, being in different chemical environments relative to the fluorine and the carbonyl group, will likely appear as a complex multiplet. Specifically, the protons ortho to the carbonyl group are expected to be the most deshielded. The fluorine atom will also induce splitting of the signals of the nearby aromatic protons, with characteristic fluorine-proton coupling constants (J-coupling).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides valuable information on the carbon skeleton of the molecule. Key resonances for this compound would include those for the two carbonyl carbons (the ketone and the acyl chloride), as well as the carbons of the fluorinated phenyl ring.
The carbonyl carbon of the acyl chloride is typically found at a lower field (further downfield) than the ketonic carbonyl carbon. The carbons of the aromatic ring will show distinct chemical shifts, with the carbon atom bonded to the fluorine atom exhibiting a large C-F coupling constant, a characteristic feature in the ¹³C NMR spectra of fluorinated compounds. The other aromatic carbons will also show smaller C-F couplings.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by the stretching vibrations of its two carbonyl groups. A very strong absorption band is expected in the region of 1770-1815 cm⁻¹ corresponding to the C=O stretching of the acyl chloride. A second strong absorption, corresponding to the ketonic C=O stretch, should appear at a lower wavenumber, typically in the range of 1680-1700 cm⁻¹. Additionally, a characteristic C-F stretching vibration is expected to be observed in the fingerprint region of the spectrum, usually around 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound, the mass spectrum would show the molecular ion peak (M⁺), which would confirm the molecular weight of the compound.
Common fragmentation pathways would likely involve the loss of the chlorine atom or the carbon monoxide (CO) molecule from the acyl chloride group. Fragmentation of the aromatic ring could also occur, leading to characteristic daughter ions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 2-(4-Fluorophenyl)-2-oxoacetyl chloride would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. This process also yields the molecule's electronic energy and a wealth of other properties. Different functionals and basis sets, such as B3LYP/6-311++G(d,p), are commonly employed to achieve reliable results. For instance, in studies of similar aromatic compounds, DFT has been successfully used to calculate optimized geometries, vibrational frequencies, and other molecular parameters, showing good agreement with experimental data where available.
Electronic Structure Analysis (e.g., HOMO-LUMO energies, Molecular Electrostatic Potential (MEP))
Understanding the electronic structure of this compound is key to predicting its reactivity.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability; a larger gap generally implies lower reactivity.
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It maps regions of positive and negative electrostatic potential, which are crucial for identifying sites susceptible to nucleophilic and electrophilic attack. In this compound, the highly electronegative oxygen and chlorine atoms would create regions of negative potential, while the carbonyl carbon would be a site of positive potential, making it a prime target for nucleophiles.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations for this compound.
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling can elucidate the step-by-step pathways of chemical reactions involving this compound. For example, its reaction with a nucleophile, a fundamental process in its synthetic applications, can be modeled. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.
Transition state analysis involves locating the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By mapping the entire potential energy surface, chemists can gain a deep understanding of the reaction's feasibility and selectivity.
Structure-Reactivity Relationships from a Computational Perspective
By systematically modifying the structure of this compound in silico, for example, by changing the substituent on the phenyl ring, computational methods can establish clear structure-reactivity relationships . This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) study, can reveal how changes in electronic properties (like those induced by different substituents) affect the reactivity of the acyl chloride group. For instance, comparing the calculated properties of this compound with its non-fluorinated or differently substituted analogs would provide a quantitative understanding of the fluorine atom's electronic influence on the molecule's reactivity.
Future Research Directions and Synthetic Potential
Exploration of Undiscovered Reactivity Pathways
The known reactivity of 2-(4-Fluorophenyl)-2-oxoacetyl chloride is dominated by nucleophilic acyl substitution, where the chloride is replaced by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. However, the presence of the adjacent ketone carbonyl group suggests the potential for more complex and currently unexplored reaction pathways.
Future research could delve into:
Tandem Reactions: Designing reactions where both the acyl chloride and the α-keto group participate in a single, multi-step transformation. This could lead to the rapid construction of complex heterocyclic structures, which are prevalent in medicinal chemistry.
Asymmetric Catalysis: Developing catalytic asymmetric reactions that differentiate between the two carbonyl groups or involve the enolizable α-proton. This would enable the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry.
Novel Cycloadditions: Investigating the potential of the α-keto acyl chloride moiety to participate in cycloaddition reactions, either as a dienophile or as a partner in [2+2] or [3+2] cycloadditions, could open doors to new molecular scaffolds.
Reductive and Oxidative Couplings: Exploring novel coupling reactions, potentially mediated by transition metals, that involve either reduction or oxidation of the α-keto acyl chloride unit. Such reactions could lead to the formation of unique carbon-carbon bonds that are difficult to achieve through traditional methods. researchgate.net
Expansion of Applications in Chemical Biology and Materials Science
As a versatile synthetic intermediate, this compound holds significant potential for applications beyond traditional organic synthesis, particularly in the burgeoning fields of chemical biology and materials science.
In Chemical Biology:
Reactivity-Based Probes: The high reactivity of the acyl chloride can be harnessed to design chemical probes for studying biological systems. For example, it could be incorporated into molecules designed to selectively react with specific amino acid residues (e.g., lysine, serine) on proteins, allowing for activity-based protein profiling. The α-ketoamide structure, formed after reaction with an amine, is itself a recognition motif in some biological contexts. worldscientific.com
Bioconjugation: This compound could serve as a linker for bioconjugation, the process of attaching molecules to biomolecules like proteins or nucleic acids. Its small size and high reactivity make it suitable for creating stable amide bonds under specific conditions.
In Materials Science:
Functional Polymer Synthesis: The acyl chloride group is an excellent functional handle for polymer modification and synthesis. researchgate.net It can be used to introduce the 4-fluorophenyl-2-oxoacetyl moiety onto polymer backbones, thereby tuning the material's properties, such as surface energy, thermal stability, or optical characteristics. It can also serve as a monomer in polycondensation reactions to create novel polyesters and polyamides. nih.govmdpi.com
Surface Modification: The reactivity of this compound can be exploited to modify the surfaces of materials. By reacting it with hydroxyl or amine groups on a surface, a stable monolayer can be formed, altering the surface's hydrophobicity, chemical resistance, or biocompatibility.
Organic Electronics: The fluorinated aromatic ring is a common feature in materials for organic electronics, such as organic light-emitting diodes (OLEDs). This compound is a potential building block for synthesizing novel organic semiconductors, host materials, or ligands for metal-organic frameworks (MOFs) with tailored electronic properties. bldpharm.com
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. nih.gov this compound is an ideal candidate for integration into these modern synthetic platforms.
Future research directions in this area include:
Continuous Flow Synthesis: Pilot-scale syntheses have already demonstrated the use of continuous flow reactors for producing this compound, which helps to manage the exothermic nature of the reaction and reduce reaction times. Further development could focus on creating a fully continuous, multi-step process that not only synthesizes the acyl chloride but also uses it immediately in a subsequent reaction, avoiding the isolation of the reactive intermediate. allfordrugs.com
Automated Library Synthesis: Integrating this compound into automated synthesis platforms would enable the rapid generation of libraries of derivatives (e.g., amides and esters) for high-throughput screening in drug discovery. nih.govdurham.ac.uk Automated systems can precisely control reaction conditions and handle small quantities of reagents, accelerating the discovery of new bioactive molecules. researchgate.net
Process Intensification: Flow chemistry allows for process intensification, achieving higher throughput in smaller reactor volumes. nih.gov Optimizing the flow synthesis of this compound and its derivatives can lead to more efficient and cost-effective manufacturing processes on an industrial scale.
| Technology | Potential Benefit | Future Research Focus |
| Flow Chemistry | Enhanced safety, better heat control, scalability. | Telescoped reactions, in-line purification. |
| Automated Synthesis | High-throughput screening, rapid library generation. | Miniaturization, integration with analytical platforms. |
| Process Intensification | Reduced footprint, higher efficiency, lower cost. | Optimization of reactor design and reaction conditions. |
Advanced Spectroscopic and In Situ Mechanistic Probing
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. While standard analytical techniques like NMR and IR are used for characterization, advanced spectroscopic methods can provide real-time insights into the reactive nature of this compound.
Future research should employ:
In Situ Spectroscopy: Techniques such as in situ Infrared (IR) or Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time as the reaction proceeds. This is particularly valuable for studying rapid reactions involving highly reactive species like acyl chlorides.
Rapid-Injection NMR and Stopped-Flow Techniques: These methods allow for the study of very fast reaction kinetics, on the order of milliseconds to seconds. They could be used to detect and characterize transient intermediates in reactions involving this compound, providing direct evidence for proposed reaction mechanisms.
Computational Chemistry: Combining experimental data with high-level theoretical calculations can provide a detailed picture of the reaction energy landscape. youtube.com This can help elucidate the mechanism of complex transformations, predict reactivity, and guide the design of new experiments. For instance, computational studies can model the formation and stability of the acylium ion intermediate in Friedel-Crafts acylation reactions. organic-chemistry.orgsigmaaldrich.com
By pursuing these future research directions, the scientific community can significantly enhance the synthetic utility of this compound, paving the way for more sustainable chemical processes, novel molecular architectures, and innovative applications in a wide range of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-fluorophenyl)-2-oxoacetyl chloride with high purity?
- Methodological Answer : The compound is synthesized via chlorination of 2-(4-fluorophenyl)-2-oxoacetic acid using thionyl chloride (SOCl₂) under anhydrous conditions. The reaction typically proceeds in dichloromethane or tetrahydrofuran at reflux (60–80°C) for 4–6 hours. Excess SOCl₂ ensures complete conversion, and the product is purified via vacuum distillation or recrystallization from non-polar solvents . Alternative catalysts like AlCl₃ may enhance reaction efficiency in specific solvent systems .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons) confirm the fluorophenyl and oxoacetyl groups .
- IR : Strong absorption bands at 1775 cm⁻¹ (C=O stretch of acyl chloride) and 1670 cm⁻¹ (ketone C=O) .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) ensures ≥95% purity .
Q. What are the key stability considerations for handling this compound in laboratory settings?
- Methodological Answer : The compound is moisture-sensitive and hydrolyzes rapidly to 2-(4-fluorophenyl)-2-oxoacetic acid. Store under inert gas (N₂/Ar) at –20°C in sealed amber vials. Use anhydrous solvents (e.g., THF, DCM) for reactions. Degradation can be monitored via TLC (silica gel, hexane:ethyl acetate = 4:1) .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reaction yields when using this compound for nucleophilic acyl substitutions?
- Methodological Answer : Yield variations often stem from competing hydrolysis or solvent polarity. Optimize by:
- Kinetic Control : Use low temperatures (0–5°C) and dropwise addition of nucleophiles (e.g., amines, alcohols).
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve electrophilicity of the acyl chloride .
Q. How can computational chemistry predict the reactivity of this compound in drug design?
- Methodological Answer :
- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ constants) with bioactivity data to predict substituent effects on reactivity .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. The fluorophenyl group enhances hydrophobic interactions, while the oxoacetyl moiety participates in hydrogen bonding .
Q. What experimental designs are recommended for analyzing the compound’s role in synthesizing heterocyclic scaffolds?
- Methodological Answer : Use this compound as a building block for:
- Triazoles : React with thiosemicarbazide in basic medium (10% NaOH) to form 5-(4-fluorophenyl)-1,2,4-triazole-3-thiones .
- Imidazolones : Condense with urea derivatives under microwave irradiation (100°C, 30 min) for enhanced cyclization efficiency .
Key Research Applications
- Drug Intermediate : Used in synthesizing Polo-like kinase (Plk1) inhibitors for breast cancer research .
- Heterocyclic Synthesis : Key precursor for triazoles and imidazolones with antimicrobial activity .
- Peptide Modification : Acylation agent for modifying amino acid side chains in bioactive peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
